Diacetyl - 431-03-8

Diacetyl

Catalog Number: EVT-301934
CAS Number: 431-03-8
Molecular Formula: CH3COCOCH3
C4H6O2

C4H6O2
Molecular Weight: 86.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diacetyl (2,3-butanedione) is an organic compound, a yellow/green liquid belonging to the diketone family. [] It is naturally found in various foods like butter, beer, and coffee due to fermentation processes. [] Diacetyl possesses a distinctive buttery aroma and is widely used as a flavoring agent in food products. [] Scientific research has focused on various aspects of Diacetyl, including its production by microorganisms, its sensory characteristics, its potential health effects, and its detection and quantification.

Synthesis Analysis
  • Reaction with o-Phenylenediamine: Diacetyl reacts with o-phenylenediamine to produce 2,3-dimethylquinoxaline, which is used for analytical detection. []
  • Reduction to Acetoin: Diacetyl can be reduced to acetoin by enzymes like Diacetyl reductase. [, , , ]
  • Condensation Reactions: Diacetyl can undergo condensation reactions with various compounds, forming new products. []
  • Interaction with Proteins: Diacetyl can react with proteins, potentially leading to alterations in their structure and function. []
  • Respiratory System Effects: Inhaled Diacetyl can interact with cells and tissues in the respiratory system, leading to airway irritation and potential damage. [, , , , ]
Physical and Chemical Properties Analysis
  • Physical State: Diacetyl exists as a yellow/green liquid at room temperature. []
  • Aroma: It possesses a strong, buttery aroma. []
  • Solubility: Diacetyl is soluble in water and various organic solvents. []
  • Boiling Point: Its boiling point is 88 °C. []
Applications
  • Food Science and Technology: It is extensively used as a flavoring agent in food products like butter, margarine, popcorn, and beverages. [] Studies focus on optimizing Diacetyl production by microorganisms during fermentation processes, like in beer and dairy products. [, , , , , , , ]
  • Sensory Analysis: Researchers investigate the sensory perception of Diacetyl and its impact on flavor profiles. [, ] Electronic nose technologies are also explored for rapid and accurate Diacetyl detection in food samples. [, ]
  • Microbiology and Biochemistry: Studies delve into the metabolic pathways of Diacetyl production in microorganisms like lactic acid bacteria and yeasts. [, , , ] They also investigate the enzymes involved in Diacetyl metabolism, like Diacetyl reductase, and their potential for controlling Diacetyl levels in fermented products. [, , , ]
  • Toxicology and Occupational Health: Researchers examine the potential health effects of Diacetyl, particularly its impact on the respiratory system. [, , , , ] They conduct toxicological studies to assess the safety of Diacetyl exposure in occupational settings and through food consumption. [, ]
  • Chemical Synthesis: Diacetyl serves as a starting material or intermediate in various chemical synthesis processes. [, ]
Future Directions
  • Developing safer alternatives to Diacetyl in food flavoring [] with similar sensory properties to address potential health concerns associated with its inhalation.
  • Further investigation into the precise mechanisms of Diacetyl-induced respiratory toxicity [, , , , ] to understand the pathways involved and develop preventative measures.
  • Continuing to refine analytical techniques for Diacetyl detection and quantification [, ] to enable more precise monitoring in various settings, including food production and environmental monitoring.

Acetoin (3-Hydroxy-2-butanone)

Compound Description: Acetoin is a natural flavoring compound with a buttery odor. It is produced by the reduction of Diacetyl and serves as a key indicator for the progress of fermentation in various food products, including beer, yogurt, and buttermilk. Acetoin is often used as a safer alternative to Diacetyl in food flavorings due to its lower reported toxicity. [, , , , , , , , , , ]

Relevance: Acetoin is a direct metabolic product of Diacetyl, formed by the enzymatic reduction of the diketone group. This reduction is often employed in the food industry to control Diacetyl levels, as elevated concentrations can lead to undesirable flavor profiles. [, , , , , , , , , , ]

Relevance: 2,3-Pentanedione is structurally similar to Diacetyl, with both compounds containing adjacent ketone groups. This structural similarity also translates to similar toxicological profiles, raising concerns about the occupational safety of both compounds. [, , , ]

α-Acetolactate

Compound Description: α-Acetolactate is a precursor molecule in the biosynthesis of valine and leucine. It is also a key intermediate in the formation of Diacetyl during fermentation. In yeast and bacteria, α-acetolactate is spontaneously decarboxylated to form Diacetyl. [, ]

Relevance: α-Acetolactate is the direct precursor to Diacetyl. Controlling the conversion of α-Acetolactate to Diacetyl is a major challenge in the brewing and food industries. This is typically achieved through enzymatic conversion of α-Acetolactate to acetoin using the enzyme α-acetolactate decarboxylase. [, ]

Diacetylmethylcarbinol (2,3,4-Pentanetrione)

Compound Description: Diacetylmethylcarbinol is a triketone formed during Diacetyl metabolism. It is produced via a benzoin-type condensation reaction between the “active aldehyde” derived from Diacetyl and another molecule of Diacetyl. []

Relevance: Diacetylmethylcarbinol is a direct metabolic product of Diacetyl, highlighting the complex metabolic pathways associated with Diacetyl in microorganisms. []

Acetylbutanediol (2,3-Butanediol)

Compound Description: Acetylbutanediol, also known as 2,3-Butanediol, is a byproduct of Diacetyl metabolism. It is formed by the reduction of Diacetylmethylcarbinol. []

Relevance: Acetylbutanediol is a further downstream product of Diacetyl metabolism, showcasing the diverse array of compounds generated during the breakdown of Diacetyl. []

Citric Acid

Compound Description: Citric Acid is a naturally occurring organic acid found in citrus fruits. It plays a crucial role in cellular metabolism as an intermediate in the citric acid cycle. In the context of Diacetyl production, Citric Acid serves as a precursor molecule. Certain lactic acid bacteria, such as Leuconostoc cremoris and Streptococcus diacetylactis, utilize Citric Acid to generate Diacetyl during fermentation. [, , , , ]

Relevance: Citric Acid is a key substrate for the production of Diacetyl by certain lactic acid bacteria. Its availability and concentration in the fermentation medium can significantly influence the amount of Diacetyl produced. [, , , , ]

Pyruvate

Compound Description: Pyruvate is a crucial intermediate in cellular metabolism. It is produced during glycolysis and can be further metabolized to generate energy or used as a building block for various biomolecules. In the context of Diacetyl production, Pyruvate is a key precursor molecule. During fermentation, some microorganisms convert pyruvate to α-Acetolactate, which can then be spontaneously decarboxylated to form Diacetyl. [, , ]

Relevance: Pyruvate is a central molecule in the metabolic pathway leading to Diacetyl formation. Its availability and metabolic flux are critical factors influencing Diacetyl production. [, , ]

Acetic Acid

Compound Description: Acetic Acid is a simple carboxylic acid responsible for the sour taste of vinegar. In the context of Diacetyl research, Acetic Acid is often investigated as a potential co-exposure alongside Diacetyl, especially in occupational settings like the food flavoring industry. []

Relevance: Acetic Acid is frequently found in conjunction with Diacetyl in various environments. Understanding the combined effects of Acetic Acid and Diacetyl is crucial for assessing potential health risks, particularly in occupational settings. []

Acetaldehyde

Compound Description: Acetaldehyde is a volatile organic compound with a pungent odor. It is produced during fermentation and is also a byproduct of ethanol metabolism in the liver. Like Diacetyl, Acetaldehyde is often studied alongside other volatile compounds in fermented products, such as beer and cheese. [, , ]

Relevance: Acetaldehyde often co-occurs with Diacetyl in fermented products. Studying the interplay between Acetaldehyde and Diacetyl can provide insights into flavor development and potential synergistic effects. [, , ]

Valine

Compound Description: Valine is an essential amino acid that cannot be synthesized by humans and must be obtained through the diet. It is a branched-chain amino acid that plays a role in protein synthesis, energy production, and various metabolic processes. In the context of Diacetyl research, Valine is recognized as a regulator of Diacetyl synthesis. Elevated levels of Valine can inhibit Diacetyl production. []

Relevance: Valine exerts a regulatory effect on Diacetyl synthesis, acting as a feedback inhibitor. Understanding this regulation is crucial for controlling Diacetyl levels during fermentation. []

α-Ketoisovaleric Acid

Compound Description: α-Ketoisovaleric Acid is a branched-chain keto acid. It is an intermediate in the metabolic pathways of several amino acids, including valine and leucine. α-Ketoisovaleric Acid can influence Diacetyl production. []

Relevance: α-Ketoisovaleric Acid participates in the metabolic network associated with Diacetyl synthesis. Its presence can modulate Diacetyl production levels, particularly in relation to valine availability. []

N, N'-Diacetylchitobiose

Compound Description: N, N'-Diacetylchitobiose is a disaccharide composed of two units of N-acetylglucosamine linked by a β-(1→4) glycosidic bond. It is a breakdown product of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi. N, N'-Diacetylchitobiose is metabolized by certain bacteria, including Vibrio parahaemolyticus, using enzymes like N, N'-diacetylchitobiase. []

Relevance: The metabolism of N, N'-Diacetylchitobiose by bacterial enzymes shares similarities with the metabolic pathways of Diacetyl, particularly in terms of enzyme classes involved (e.g., hydrolases). Studying these enzymes can offer insights into the broader context of carbonyl metabolism. []

Diacetyl Tartaric Acid Esters of Higher Fatty Acid Mono- and/or Di-Glycerides

Compound Description: These are a class of esters used as food additives, primarily as emulsifiers. They are synthesized by reacting higher fatty acid mono- and/or di-glycerides with Diacetyl Tartaric Acid Anhydride. []

Relevance: This example demonstrates the use of Diacetyl as a starting material for the synthesis of commercially relevant compounds. []

Monoacetylphosphine

Compound Description: Monoacetylphosphine is a highly reactive organophosphorus compound. It is unstable at room temperature and readily decomposes. []

Relevance: Monoacetylphosphine is a product of the reaction between Triacetylphosphine and alcohols, highlighting the reactivity of the acetyl group in Diacetyl-related compounds. []

Triacetylphosphine

Compound Description: Triacetylphosphine is another organophosphorus compound. It is used as a reagent in organic synthesis. []

Relevance: Triacetylphosphine serves as a starting material for the synthesis of Monoacetylphosphine and Diacetylphosphine, showcasing the versatility of acetyl groups in chemical reactions. []

Diacetylphosphine

Compound Description: Diacetylphosphine is an organophosphorus compound that exists in equilibrium between its keto and enol tautomeric forms. The equilibrium is influenced by factors such as temperature and solvent polarity. []

Relevance: Diacetylphosphine is structurally analogous to Diacetyl, with both compounds containing two acetyl groups. Studying the tautomeric behavior of Diacetylphosphine provides insights into the electronic effects of the phosphorus atom compared to the carbon atom in Diacetyl. []

Properties

CAS Number

431-03-8

Product Name

Diacetyl

IUPAC Name

butane-2,3-dione

Molecular Formula

CH3COCOCH3
C4H6O2

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3

InChI Key

QSJXEFYPDANLFS-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)C

Solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
200 mg/mL at 15 °C
In water, 200 g/L at 20 °C
Soluble in about 4 parts water
Readily soluble in all important organic solvents
Miscible with ether
Miscible with fixed oils, propylene glycol; soluble in glycerin, alcohol
Soluble in benzene, carbon tetrachloride
Very soluble in acetone
Soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils
Solubility in water, g/100ml at 25 °C: 20
soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils

Synonyms

2,3-Butadione; 2,3-Diketobutane; 2,3-Dioxobutane; Biacetyl; Butanedione; Diacetyl; Dimethyl Diketone; Dimethylglyoxal; NSC 8750; DA;

Canonical SMILES

CC(=O)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.